
1-(Prop-2-yn-1-yl)indolin-2-one
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)indolin-2-one is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. This compound features an indolin-2-one core with a prop-2-yn-1-yl substituent at the nitrogen atom. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)indolin-2-one can be synthesized through the N-alkylation of indolin-2-one with propargyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in a suitable solvent like toluene under phase-transfer catalysis conditions . The reaction proceeds as follows:
- Indolin-2-one is dissolved in toluene.
- Propargyl bromide is added along with tetrabutylammonium bromide as a phase-transfer catalyst.
- Sodium hydroxide is added to the mixture, and the reaction is stirred at room temperature for several hours.
- The product is then isolated by extraction and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Prop-2-yn-1-yl)indolin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of the alkyne group.
Oxidation and Reduction: The indolin-2-one core can be subjected to oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Cycloaddition: Catalysts like copper(I) chloride can facilitate cycloaddition reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include azido or thio-substituted derivatives.
Cycloaddition: Formation of fused ring systems.
Oxidation: Oxidized derivatives of the indolin-2-one core.
Reduction: Reduced forms of the indolin-2-one core.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)indolin-2-one has several applications in scientific research:
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-yn-1-yl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, indole derivatives are known to inhibit enzymes like acetylcholine esterase, which is involved in neurological processes . The prop-2-yn-1-yl group can also participate in bioorthogonal reactions, making the compound useful in chemical biology applications .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with a similar indole core.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another indole derivative with a prop-2-yn-1-yl group.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness: 1-(Prop-2-yn-1-yl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-prop-2-ynyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h1,3-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTULBPAQCKTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433709 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37994-11-9 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


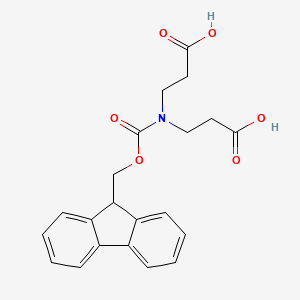
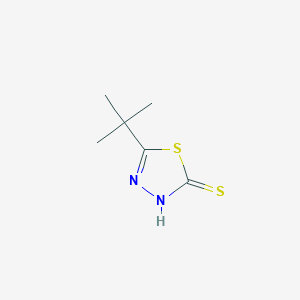
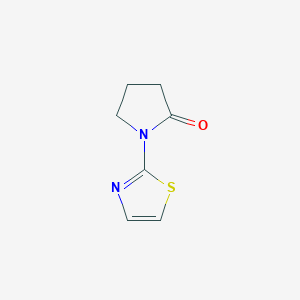
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)
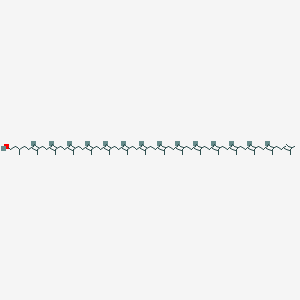
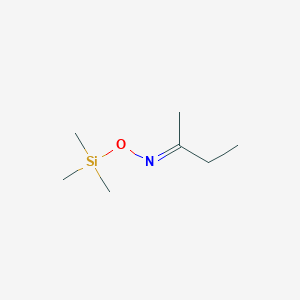
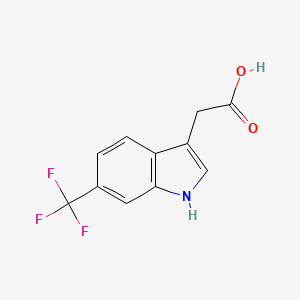

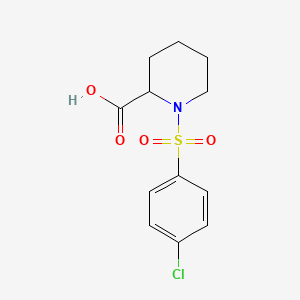
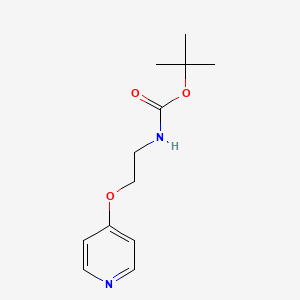
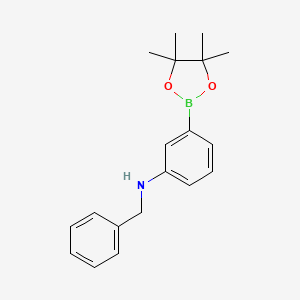
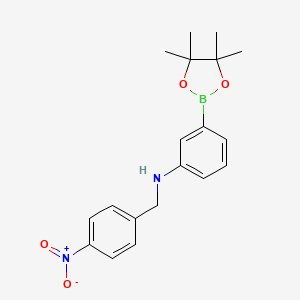
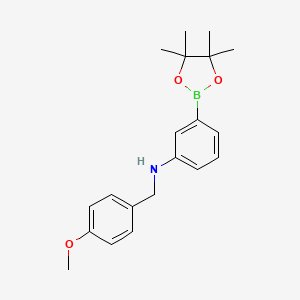
![(1R,4S)-2-azabicyclo[2.2.1]heptane](/img/structure/B3132902.png)
